molecular formula C9H10F3N3O2 B3037377 2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide CAS No. 477870-78-3

2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide

Cat. No. B3037377
CAS RN: 477870-78-3
M. Wt: 249.19 g/mol
InChI Key: BYAKFSQAEHAYGC-MKMNVTDBSA-N
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Description

2-Cyanoacetamide is an organic compound. It is an acetic amide with a nitrile functional group . The molecular formula is C3H4N2O and the molecular weight is 84.0767 .


Synthesis Analysis

The synthesis of cyanoacetamides may be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The chemical structure of 2-Cyanoacetamide is available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Cyanoacetamide-N-derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

The density of 2-Cyanoacetamide is 1.163 g/cm3. It has a melting point of 119 to 121 °C and a boiling point of 351.2 °C .

Scientific Research Applications

Anticancer Activity

  • Synthesis and Anticancer Activity : A study by Horishny, Arshad, and Matiychuk (2021) elaborated on the synthesis of 2-cyano-N-(furan-2-ylmethyl)-2-(4-oxo-3-arylthiazolidin-2-ylidene)acetamide derivatives, revealing their potent and selective cytotoxic effects against leukemia cell lines (Horishny et al., 2021).

Synthesis of Substituted Compounds

  • Synthesis of Substituted 1,3-Cyclohexadienes and Others : Dyachenko, Dyachenko, and Chernega (2004) conducted research on cyanoacetamides, including their reaction with malononitrile to create substituted compounds, demonstrating the versatility of these chemicals in synthesizing a variety of derivatives (Dyachenko, Dyachenko, & Chernega, 2004).

Antimicrobial Evaluation

  • Isoxazole-Based Heterocycles for Antimicrobial Evaluation : Darwish, Atia, and Farag (2014) used 2-cyanoacetamide for the synthesis of isoxazole-based heterocycles, indicating their potential in antimicrobial applications (Darwish, Atia, & Farag, 2014).

Molecular Isomerism

  • Solvent-Dependent Isomerism in Synthesized Compounds : Research by Papageorgiou et al. (1998) explored the solvent-dependent isomerism in compounds like 2-cyano-2-(tetrahydrofuran-2-ylidene)acetamides, showcasing the structural flexibility and complexity of these molecules (Papageorgiou et al., 1998).

Synthesis of Key Intermediates

  • Preparation of EGFR Kinase Inhibitors : Jiang et al. (2011) described a new route for preparing N-(3-cyano-7-ethoxy-1,4dihydro-4-oxoquinolin-6-yl)acetamide, a key intermediate for the synthesis of selective EGFR kinase inhibitors, highlighting the compound's significance in medicinal chemistry (Jiang et al., 2011).

Antitumor Activity

  • Novel Synthesis and Antitumor Evaluation : Shams, Mohareb, Helal, and Mahmoud (2010) synthesized polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, with many showing high inhibitory effects in antitumor activity screening (Shams et al., 2010).

Mechanism of Action

The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Safety and Hazards

As for the safety and hazards, it’s important to note that handling of chemicals should always be done with appropriate safety measures. Specific safety data for “2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide” is not available, but for similar compounds like 2-Cyanoacetamide, it has been labeled with hazard statements H302, H315, H319, H335 .

Future Directions

The diverse biological activities reported for many derivatives of cyanoacetamide have drawn the attention of biochemists in the last decade. The main objective of the present survey is to provide a comprehensive account of the synthetic utility of N-aryl and/or heteryl cyanoacetamides in building various organic heterocycles, and to highlight their potential in evolving better chemotherapeutic agents .

properties

IUPAC Name

2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O2/c1-2-6(5-7(16)9(10,11)12)14-15-8(17)3-4-13/h2-3,5H2,1H3,(H,15,17)/b14-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYAKFSQAEHAYGC-MKMNVTDBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=NNC(=O)CC#N)CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=N\NC(=O)CC#N)/CC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyano-N-[(E)-(6,6,6-trifluoro-5-oxohexan-3-ylidene)amino]acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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